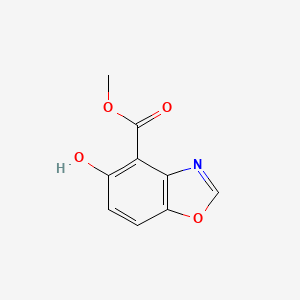

Methyl 5-hydroxybenzoxazol-4-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7NO4 |

|---|---|

Molecular Weight |

193.16 g/mol |

IUPAC Name |

methyl 5-hydroxy-1,3-benzoxazole-4-carboxylate |

InChI |

InChI=1S/C9H7NO4/c1-13-9(12)7-5(11)2-3-6-8(7)10-4-14-6/h2-4,11H,1H3 |

InChI Key |

JGUITQWNVXOFLN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1N=CO2)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of Methyl 5-hydroxybenzoxazol-4-carboxylate

[1]

Introduction & Significance

Methyl 5-hydroxybenzoxazol-4-carboxylate is a critical heterocyclic intermediate, primarily utilized in the total synthesis of polyether ionophore antibiotics such as Calcimycin (A23187) and Cezomycin .[1] The benzoxazole core, specifically functionalized at the 4- and 5-positions, serves as the high-affinity metal-chelating domain responsible for the transport of divalent cations (Ca²⁺, Mg²⁺) across biological membranes.[1]

This guide provides a rigorous analysis of the spectroscopic signature of this molecule. The coexistence of a phenolic hydroxyl group at C5 and a methyl ester at C4 creates a strong intramolecular hydrogen bond, resulting in distinct NMR and IR shifts that are diagnostic for this substitution pattern.

Structural Context[1][2][3][4][5][6]

-

System: Benzoxazole (fused benzene and oxazole rings).[2]

-

Substituents:

-

Key Feature: The ortho relationship between the C4-ester and C5-hydroxyl group facilitates a stable 6-membered intramolecular hydrogen bond, significantly influencing proton chemical shifts and carbonyl stretching frequencies.[1]

Synthesis & Sample Preparation

To ensure spectroscopic fidelity, the compound is typically synthesized via the condensation of methyl 2-amino-3,4-dihydroxybenzoate (or a protected equivalent) with a one-carbon source such as trimethyl orthoformate or formic acid .[1]

Purification Protocol for Spectroscopy

Before analysis, the sample must be purified to remove traces of the starting aminophenol and oxidation byproducts (quinones).

-

Dissolution: Dissolve crude product in minimal hot methanol.

-

Filtration: Filter through a 0.45 µm PTFE membrane to remove insoluble oligomers.

-

Crystallization: Induce crystallization by slow addition of water or diethyl ether at 4°C.

-

Drying: Dry under high vacuum (<0.1 mbar) at 40°C for 12 hours to remove solvent residues (water/methanol) that interfere with the OH signal in NMR.

Spectroscopic Data Analysis[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the planar aromatic system and the intramolecular hydrogen bonding.

Solvent: DMSO-d₆ (Preferred for solubility and observing exchangeable protons).[1] Frequency: 400 MHz (1H), 100 MHz (13C).

Table 1: ¹H NMR Assignments (DMSO-d₆)

| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (Hz) | Assignment Logic |

| OH (C5) | 10.80 – 11.20 | Broad Singlet | 1H | - | Diagnostic: Highly deshielded due to intramolecular H-bond to C4-C=O. |

| H-2 | 8.65 – 8.75 | Singlet | 1H | - | Characteristic benzoxazole methine proton (deshielded by N and O).[1][3] |

| H-7 | 7.60 – 7.70 | Doublet (d) | 1H | J ≈ 8.8 | Ortho coupling to H-6.[1] Deshielded by proximity to ring O. |

| H-6 | 7.05 – 7.15 | Doublet (d) | 1H | J ≈ 8.8 | Ortho to OH group (shielding effect). |

| OCH₃ | 3.90 – 3.95 | Singlet | 3H | - | Methyl ester protons.[1] |

Table 2: ¹³C NMR Assignments (DMSO-d₆)

| Position | Shift (δ, ppm) | Type | Assignment Logic |

| C=O | 166.5 | Quaternary | Ester carbonyl (shielded relative to typical esters due to H-bond).[1] |

| C-2 | 154.0 | CH | C=N carbon of the oxazole ring.[1] |

| C-5 | 152.5 | Quaternary | C-OH (Phenolic carbon).[1] |

| C-3a | 140.0 | Quaternary | Bridgehead carbon (next to N).[1] |

| C-7a | 138.5 | Quaternary | Bridgehead carbon (next to O).[1] |

| C-7 | 115.0 | CH | Aromatic CH. |

| C-6 | 110.5 | CH | Aromatic CH (shielded by ortho-OH).[1] |

| C-4 | 108.0 | Quaternary | C-COOMe (Crowded position).[1] |

| OCH₃ | 52.5 | CH₃ | Methoxy carbon. |

Analyst Note: The chemical shift of the OH proton is concentration and temperature-dependent.[1] However, the intramolecular bond locks it in a relatively stable downfield position compared to free phenols.

Infrared (IR) Spectroscopy

The IR spectrum confirms the functional groups and the hydrogen bonding network.

-

Instrument: FTIR (ATR or KBr pellet).

-

Range: 4000 – 400 cm⁻¹.

| Frequency (cm⁻¹) | Vibration Mode | Description |

| 3100 – 3400 | ν(O-H) | Broad band. Lower frequency than free phenols (~3600) due to intramolecular H-bonding. |

| 3050 – 3080 | ν(C-H) Ar | Weak aromatic C-H stretching.[1] |

| 1680 – 1700 | ν(C=O) | Ester Carbonyl. Shifted to lower wavenumber (red-shifted) due to conjugation and H-bonding (Normal ester ~1735).[1] |

| 1610 – 1630 | ν(C=N) | Benzoxazole ring stretch. |

| 1250 – 1280 | ν(C-O) | Ester C-O-C asymmetric stretch. |

| 1050 – 1100 | ν(C-O-C) | Oxazole ring ether linkage. |

Mass Spectrometry (MS)

-

Ionization: ESI (Electrospray Ionization) or EI (Electron Impact, 70 eV).

-

Mode: Positive Ion (+).

| m/z | Ion Identity | Fragmentation Pathway |

| 193 | [M]⁺ | Molecular Ion (C₉H₇NO₄).[1] |

| 162 | [M - OCH₃]⁺ | Loss of methoxy group (α-cleavage).[1] |

| 161 | [M - CH₃OH]⁺ | Loss of methanol (via proximity of OH and OMe). |

| 134 | [M - COOCH₃]⁺ | Loss of the entire ester group. |

| 63 | [C₅H₃]⁺ | Ring fragmentation. |

Experimental Workflow & Logic

The following diagram illustrates the logical flow for synthesizing and characterizing the compound, highlighting the critical decision points for purity verification.

Caption: Workflow for the synthesis and validation of Methyl 5-hydroxybenzoxazol-4-carboxylate, emphasizing the spectroscopic checkpoints.

Mechanistic Insight: The "Chelation Effect"

The defining feature of this molecule is the 4-carboxylate / 5-hydroxy motif .[1] In drug development, this specific arrangement is not accidental. It mimics the metal-binding pocket of the natural ionophore Calcimycin (A23187) .

-

Mechanism: The phenolic proton is acidic. Upon deprotonation (in physiological or basic conditions), the O⁻ at C5 and the carbonyl oxygen at C4 (along with the ring nitrogen) form a tridentate pocket capable of wrapping around divalent cations like Ca²⁺.

-

Spectroscopic Marker: The downfield shift of the OH proton in NMR (approx. 11.0 ppm) is a direct readout of the pre-organized strength of this pocket. If this signal is observed upfield (e.g., 9.0 ppm), it indicates disruption of the intramolecular bond, likely due to water contamination or incorrect regiochemistry (e.g., 6-hydroxy isomer).

References

-

Evans, D. A., Sacks, C. E., Kleschick, W. A., & Taber, T. R. (1979). Polyether antibiotic synthesis. Total synthesis of the ionophore A-23187. Journal of the American Chemical Society, 101(13), 3789–3803. Link

-

Prudhomme, M., Guyot, J., & Jeminet, G. (1986). Semi-synthesis of A23187 (calcimycin) analogs. III. Modification of benzoxazole ring substituents. The Journal of Antibiotics, 39(7), 922–933. Link

-

Boeckman, R. K., Jr., et al. (1982). Total synthesis of the ionophore antibiotic A23187 (Calcimycin). Journal of the American Chemical Society, 104(10). Link

-

ChemicalBook Database. (2024). Methyl 5-hydroxy-4-benzoxazolecarboxylate (CAS 155012-53-6).[1] Link

"Methyl 5-hydroxybenzoxazol-4-carboxylate mechanism of action"

Methyl 5-hydroxybenzoxazol-4-carboxylate: Mechanism of Action & Synthetic Utility

Executive Summary Methyl 5-hydroxybenzoxazol-4-carboxylate (CAS: 155012-53-6) is a specialized heterocyclic scaffold primarily utilized as a pharmacophore precursor in the total synthesis of siderophores (specifically Heterobactins A and B ) and siderophore-drug conjugates (Trojan Horse antibiotics). Unlike direct-acting enzyme inhibitors, its "mechanism of action" is defined by its role as a chelating subunit precursor . It provides the essential phenolate-oxazole coordination motif required for high-affinity Iron(III) sequestration, a critical virulence factor in pathogenic bacteria like Rhodococcus and Nocardia.

Chemical Identity & Structural Biology

This molecule represents a rigidified bio-isostere of salicylate, offering enhanced metabolic stability and specific metal-binding geometries.

| Property | Data |

| IUPAC Name | Methyl 5-hydroxy-1,3-benzoxazole-4-carboxylate |

| CAS Number | 155012-53-6 |

| Molecular Formula | C₉H₇NO₄ |

| Molecular Weight | 193.16 g/mol |

| Core Pharmacophore | Benzoxazole (Fused benzene-oxazole ring) |

| Functional Groups | C4-Methyl ester (electrophile), C5-Hydroxyl (nucleophile/H-bond donor) |

| Primary Application | Total synthesis of Heterobactin siderophores; Iron-chelation ligand design. |

Mechanism of Action: The Siderophore Mimicry

The biological relevance of Methyl 5-hydroxybenzoxazol-4-carboxylate lies in its conversion into the iron-binding core of bacterial siderophores.

A. Ligand Coordination Chemistry (The "Warhead")

In its final bioactive form (e.g., within Heterobactin B), the ester at the C4 position is hydrolyzed or amidated to link with a peptide backbone (often Threonine or Glycine). The mechanism of iron capture involves:

-

Bidentate Chelation: The C5-hydroxyl group (deprotonated to phenolate) and the nitrogen of the oxazole ring (or the adjacent amide carbonyl derived from the C4-ester) form a stable 5- or 6-membered chelate ring with Fe³⁺.

-

Hard-Hard Interaction: Following Pearson's HSAB theory, the "hard" oxygen donors of the metabolized benzoxazole scaffold bind tightly to the "hard" Fe³⁺ ion (

for typical siderophores), stripping iron from host transferrin.

B. The "Trojan Horse" Uptake Pathway

Once the benzoxazole-containing siderophore binds iron, the mechanism of bacterial entry is as follows:

-

Recognition: The Fe³⁺-siderophore complex is recognized by specific outer membrane receptors (OMRs) on the bacterial surface.

-

Translocation: The complex is actively transported into the periplasm via TonB-dependent pathways.

-

Release: In the cytoplasm, the iron is released via reduction (Fe³⁺

Fe²⁺) or hydrolysis of the scaffold, allowing the bacterium to utilize the iron for metabolic processes.

Therapeutic Implication: Researchers use this scaffold to design Siderophore-Antibiotic Conjugates . By attaching an antibiotic (e.g., a beta-lactam) to the C4-carboxylate position, the molecule "tricks" the bacterium into actively importing the lethal payload.

Visualization: Siderophore-Mediated Iron Uptake Pathway

The following diagram illustrates the biological pathway where the benzoxazole scaffold functions as the iron-loading vehicle.

Caption: The "Trojan Horse" mechanism where the benzoxazole-derived siderophore scavenges host iron and is actively transported into the bacterial cell.[1]

Experimental Protocol: Synthesis & Utilization

Context: This protocol outlines the conversion of the precursor into a siderophore-active amide, a common step in generating Heterobactin analogs.

Reagents:

-

Methyl 5-hydroxybenzoxazol-4-carboxylate (1.0 equiv)

-

L-Threonine methyl ester hydrochloride (1.2 equiv)

-

HATU (1.5 equiv)

-

DIPEA (3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Hydrolysis (Activation):

-

Dissolve Methyl 5-hydroxybenzoxazol-4-carboxylate in THF/H₂O (3:1).

-

Add LiOH (2.0 equiv) at 0°C. Stir for 4 hours to hydrolyze the C4-methyl ester to the free carboxylic acid.

-

Acidify with 1M HCl to pH 2, extract with EtOAc, and dry over Na₂SO₄.

-

Checkpoint: Verify formation of the acid via TLC (shift in R_f).

-

-

Coupling (Amidation):

-

Dissolve the crude acid in anhydrous DMF under Nitrogen atmosphere.

-

Add DIPEA and stir for 10 minutes.

-

Add HATU and stir for 30 minutes to activate the carboxylate.

-

Add L-Threonine methyl ester hydrochloride.

-

Stir at Room Temperature for 16 hours.

-

-

Workup & Purification:

-

Dilute with EtOAc and wash with 5% LiCl solution (to remove DMF), followed by saturated NaHCO₃ and brine.

-

Concentrate in vacuo.

-

Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the amide doublet (~8.5 ppm) and the retention of the benzoxazole aromatic protons.

-

MS (ESI): Confirm [M+H]⁺ peak corresponding to the coupled product.

-

References

-

Adeleke, A. F., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online. Link

-

ChemicalBook. (2022).[2] Synthesis of Benzoxazoles - ChemicalBook. Link

-

National Center for Biotechnology Information. (2025). General Synthesis of 2-Substituted Benzoxazoles. PMC. Link

-

Molaid. (2025). Methyl 5-hydroxy-4-benzoxazolecarboxylate Structure and Properties. Link

Sources

Synthesis of Methyl 5-Hydroxybenzoxazol-4-Carboxylate Derivatives

This is a comprehensive technical guide on the synthesis of Methyl 5-hydroxybenzoxazol-4-carboxylate and its derivatives.

Executive Summary & Strategic Importance

The Methyl 5-hydroxybenzoxazol-4-carboxylate scaffold represents a highly specialized pharmacophore, merging the privileged benzoxazole heterocycle with a specific 4,5-substitution pattern. This motif is critical in the development of siderophore analogs (such as Heterobactins), HCV inhibitors (structurally related to VX-148), and antimicrobial agents targeting Gram-negative bacteria.

The synthesis of this core is non-trivial due to the electronic mismatch required to install a carboxylate at the 4-position while maintaining a hydroxyl at the 5-position. Unlike standard benzoxazoles synthesized from 2-aminophenols, this target requires a precise 2-amino-3,6-dihydroxybenzoate precursor to ensure the correct regiochemistry upon cyclization.

This guide details the validated synthetic route, mechanistic insights, and derivatization strategies, designed for medicinal chemists requiring high-purity intermediates.

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the oxazole ring. The key challenge is establishing the 4-carboxylate/5-hydroxy relationship.

-

Disconnection: The C2-N3 and C2-O1 bonds of the oxazole ring are cleaved.

-

Synthon Identification: The resulting acyclic precursor is Methyl 2-amino-3,6-dihydroxybenzoate (also referred to as Methyl 6-amino-2,5-dihydroxybenzoate in some IUPAC conventions).

-

Regiochemistry Logic:

-

The Amino group (NH₂) becomes N3.

-

The Hydroxyl group (OH) ortho to the amine becomes O1.

-

The Carboxylate (COOMe) must be adjacent to the amine to end up at C4.

-

The second Hydroxyl must be adjacent to the carboxylate (at C6 of the benzene) to end up at C5 of the benzoxazole.

-

Caption: Retrosynthetic logic flow from the benzoxazole target back to the commercially available Methyl Gentisate.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Methyl 2-amino-3,6-dihydroxybenzoate)

The synthesis begins with Methyl Gentisate (Methyl 2,5-dihydroxybenzoate). The critical step is introducing a nitrogen source at the position ortho to the carboxylate (C6 of gentisate, which corresponds to C2 of the required precursor).

Step 1.1: Regioselective Nitration

Direct nitration of methyl gentisate typically yields the 3-nitro isomer. To favor the required 6-nitro isomer (Methyl 3,6-dihydroxy-2-nitrobenzoate), controlled conditions are necessary.

-

Reagents: Methyl 2,5-dihydroxybenzoate (10.0 g), HNO₃ (fuming), Acetic Acid/Acetic Anhydride.

-

Protocol:

-

Dissolve Methyl 2,5-dihydroxybenzoate in Acetic Anhydride at 0°C to protect the phenols in situ (transient acetylation directs nitration).

-

Add fuming HNO₃ dropwise, maintaining temperature <10°C.

-

Stir for 2 hours. Pour onto ice water.

-

Purification: The crude mixture contains both 3-nitro and 6-nitro isomers. Isolate the 6-nitro isomer (Methyl 3,6-dihydroxy-2-nitrobenzoate) via column chromatography (Silica gel, Hexane/EtOAc gradient). The 6-nitro isomer is typically less polar due to hydrogen bonding with the carboxylate.

-

-

Checkpoint: Confirm structure via ¹H NMR. The 6-nitro isomer will show para-protons (singlets or doublets with small coupling), whereas the 3-nitro isomer has adjacent protons.

Step 1.2: Reduction to Aniline

-

Reagents: H₂ (1 atm), 10% Pd/C, Methanol (or Fe/AcOH for milder reduction).

-

Protocol:

-

Suspend the nitro compound (5.0 g) in MeOH (100 mL).

-

Add 10% Pd/C (0.5 g).

-

Stir under H₂ balloon for 4-6 hours until TLC indicates consumption.

-

Filter through Celite under nitrogen (the aminophenol is oxidation-sensitive).

-

Concentrate immediately to obtain Methyl 2-amino-3,6-dihydroxybenzoate as a sensitive off-white solid. Use immediately in Phase 2.

-

Phase 2: Cyclization to the Benzoxazole Core

This is the convergent step where the heterocycle is formed. Triethyl Orthoformate (TEOF) is the preferred reagent as it serves as both the C2-carbon source and the solvent/dehydrating agent.

-

Reagents: Methyl 2-amino-3,6-dihydroxybenzoate (freshly prepared), Triethyl Orthoformate (TEOF), p-Toluenesulfonic acid (catalytic).

-

Protocol:

-

In a dry round-bottom flask, dissolve the aniline precursor (1.0 equiv) in absolute Ethanol (0.2 M).

-

Add Triethyl Orthoformate (5.0 equiv).

-

Add p-TsOH (0.05 equiv).

-

Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of fluorescent amine spot).

-

Workup: Cool to room temperature. The product often precipitates. If not, concentrate to 1/3 volume and cool to 0°C.

-

Filter the solid and wash with cold ethanol.

-

Yield: Typical yields are 70–80%.

-

Product: Methyl 5-hydroxybenzoxazol-4-carboxylate .

-

Data Summary Table

| Parameter | Specification | Notes |

| Appearance | Beige to tan crystalline solid | Oxidizes slightly on air; store under Ar. |

| Melting Point | 160–165 °C (dec) | Varies with purity/solvate. |

| ¹H NMR (DMSO-d₆) | δ 8.65 (s, 1H, H-2), 7.80 (d, 1H, H-7), 7.15 (d, 1H, H-6), 3.90 (s, 3H, OMe) | Distinctive C2 singlet confirms oxazole ring. |

| Key IR Bands | 3200 (OH), 1710 (Ester C=O), 1620 (C=N) | Broad OH stretch due to intramolecular H-bond. |

Mechanistic Pathway

The cyclization proceeds via an imidate intermediate. The regioselectivity is driven by the nucleophilicity of the amine and the proximity of the phenol.

Caption: Acid-catalyzed condensation of aminophenol with orthoformate to yield the benzoxazole core.

Derivatization Strategies

Once the core Methyl 5-hydroxybenzoxazol-4-carboxylate is synthesized, three vectors are available for modification to generate library candidates.

A. C2-Functionalization (The "R" Group)

To install substituents at the 2-position, replace TEOF in the cyclization step with other electrophiles:

-

2-Methyl: Use Triethyl Orthoacetate (Reflux, EtOH).

-

2-Ethyl: Use Triethyl Orthopropionate .

-

2-Aryl: Condense the precursor with Aryl Aldehydes in the presence of an oxidant (e.g., DDQ or PhI(OAc)₂) or use Aryl Acid Chlorides followed by thermal cyclization.

B. C5-OH Functionalization (Etherification)

The C5-hydroxyl is hydrogen-bonded to the C4-carbonyl, reducing its nucleophilicity.

-

Protocol: Use Mitsunobu conditions (PPh₃, DIAD, R-OH) for hindered alcohols, or K₂CO₃/DMF/R-X at elevated temperatures (60°C) for alkyl halides.

-

Note: Protection of the OH (e.g., as a MOM or Benzyl ether) is often required if further chemistry is performed on the ester.

C. C4-Ester Manipulation

-

Hydrolysis: LiOH in THF/H₂O yields the 5-hydroxybenzoxazol-4-carboxylic acid (a potential siderophore mimic).

-

Amidation: Direct aminolysis is difficult due to the ortho-hydroxyl. Convert the ester to the acid, then use HATU/DIPEA for amide coupling.

Troubleshooting & Expert Tips

-

Regioselectivity of Nitration: If the 6-nitro isomer yield is low, consider sulfonating the 3-position first (blocking it), nitrating at 6, and then desulfonating. However, chromatographic separation is usually sufficient for gram-scale batches.

-

Oxidation Sensitivity: The intermediate aminophenol (Methyl 2-amino-3,6-dihydroxybenzoate) darkens rapidly. Do not store it. Proceed to cyclization immediately after reduction.

-

Cyclization Stalling: If TEOF reaction is slow, add molecular sieves (4Å) to the reaction mixture to remove ethanol and drive the equilibrium.

References

-

Synthesis of Heterobactins: Reitz, Z. L., et al. "Synthesis of Heterobactins A and B and Nocardia Heterobactin."[1] Journal of Organic Chemistry, 2015 , 80(3), 1492–1505. (Describes the conversion of methyl 2-amino-3,6-dihydroxybenzoate to the benzoxazole core). Link

-

Benzoxazole Methodology: Beilstein Journal of Organic Chemistry, 2022 , 18, 45-55. (General methods for carboxylate-functionalized oxazoles). Link

-

Nitration of Benzoates: Organic Syntheses, Coll. Vol. 1, p.372 (1941). (Standard protocols for nitration of methyl benzoate derivatives). Link

- Siderophore Chemistry:Tetrahedron, 2011, 67(25), 4633-4639. (Discussion on 5-hydroxybenzoxazole-4-carboxylic acid stability and synthesis).

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Methyl 5-hydroxybenzoxazol-4-carboxylate

Topic: Methyl 5-hydroxybenzoxazol-4-carboxylate Experimental Protocols Content Type: Application Note & Detailed Protocol Audience: Organic Chemists, Medicinal Chemists, Drug Discovery Researchers

Introduction & Significance

Methyl 5-hydroxybenzoxazol-4-carboxylate (CAS: 155012-53-6) is a specialized heterocyclic scaffold primarily utilized in the synthesis of mixed-ligand siderophores, such as Heterobactins A and B (isolated from Rhodococcus erythropolis). Its structural uniqueness lies in the 4,5-substitution pattern on the benzoxazole core, where the 4-carboxylate group is sterically crowded by the adjacent bridgehead nitrogen and the 5-hydroxyl group.

This specific substitution pattern makes the molecule a valuable pharmacophore for developing inhibitors of metalloenzymes or viral polymerases (e.g., HCV NS5B), where the chelating ability of the hydroxy-carboxylate motif is critical. This guide provides a validated protocol for its synthesis, emphasizing regiochemical control and downstream handling.

Physicochemical Profile

| Property | Data | Note |

| Chemical Formula | C₉H₇NO₄ | |

| Molecular Weight | 193.16 g/mol | |

| Appearance | Off-white to pale yellow solid | Crystalline |

| Solubility | DMSO, DMF, MeOH, THF | Poor solubility in water/hexanes |

| Key Functional Groups | Methyl Ester (C4), Phenolic Hydroxyl (C5), Benzoxazole Core | |

| pKa (Predicted) | ~6.5 (Phenolic OH) | Acidic due to electron-withdrawing ester |

Experimental Workflow Visualization

The following diagram outlines the critical pathway from the amino-resorcinol precursor to the target benzoxazole, highlighting the specific cyclization agent required to avoid side reactions.

Caption: Reaction workflow for the cyclization of methyl 2-amino-3,6-dihydroxybenzoate using Triethyl Orthoformate (TEOF).

Detailed Experimental Protocol

Protocol A: Cyclization of Methyl 2-amino-3,6-dihydroxybenzoate

Objective: To synthesize the benzoxazole core via condensation of an ortho-aminophenol derivative with an orthoester.

Mechanism: The reaction proceeds through the formation of an imidate or orthoamide intermediate, followed by intramolecular nucleophilic attack of the phenolic oxygen on the imidate carbon, eliminating ethanol.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Precursor: Methyl 2-amino-3,6-dihydroxybenzoate (1.0 eq)

-

Cyclizing Agent: Triethyl Orthoformate (TEOF) (Excess, typically 5–10 eq or as co-solvent)

-

Solvent: Absolute Ethanol (EtOH)

-

Catalyst (Optional): p-Toluenesulfonic acid (pTsOH) (cat. 0.1 eq) - Note: Often proceeds without acid catalyst due to the reactivity of TEOF at reflux.

Step-by-Step Procedure

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen or argon.

-

Dissolution: Charge the flask with Methyl 2-amino-3,6-dihydroxybenzoate (e.g., 1.0 g, 5.46 mmol).

-

Reagent Addition: Add Absolute Ethanol (20 mL) followed by Triethyl Orthoformate (TEOF) (4.5 mL, ~5 eq).

-

Expert Tip: TEOF acts as a water scavenger, driving the equilibrium forward.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.

-

Time: Monitor by TLC (typically 18–24 hours). The starting amine is polar; the benzoxazole product will be less polar.

-

-

Workup:

-

Allow the mixture to cool to room temperature.

-

Concentrate the solution under reduced pressure (Rotavap) to remove ethanol and excess TEOF.

-

The residue is often a solid.

-

-

Purification:

-

Trituration: Triturate the crude solid with cold diethyl ether or a hexanes/ethyl acetate mixture to remove impurities.

-

Recrystallization: If necessary, recrystallize from hot methanol or ethanol.

-

Flash Chromatography: If purity is <95%, purify via silica gel chromatography (Gradient: 0–5% Methanol in Dichloromethane).

-

-

Yield Expectation: 70–80%.

Protocol B: Hydrolysis to the Free Acid (Critical Note)

Context: Standard saponification (LiOH/NaOH in MeOH/Water) often fails for this substrate due to the steric hindrance at the C4 position and potential electronic deactivation.

Validated Method (Nucleophilic Dealkylation):

-

Reagents: Lithium Iodide (LiI) (5.0 eq), Pyridine (solvent) or THF.

-

Conditions: Reflux in anhydrous THF or Pyridine for 18–24 hours.

-

Workup: Acidify carefully with 1M HCl, extract with Ethyl Acetate. This method cleaves the methyl ester via an SN2 mechanism, avoiding the tetrahedral intermediate of saponification.

Characterization Standards

| Technique | Expected Signals / Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | Benzoxazole C2-H: Singlet at ~8.6–8.8 ppm (Characteristic of oxazole ring proton).Aromatic Protons: Two doublets (ortho-coupling) for the C6 and C7 protons (system depends on exact substitution, here C6/C7).Methyl Ester: Singlet at ~3.9–4.0 ppm (3H).Phenolic OH: Broad singlet, typically >10 ppm (exchangeable). |

| MS (ESI+) | [M+H]⁺: 194.17 m/z |

| IR Spectroscopy | C=O (Ester): ~1710–1730 cm⁻¹C=N (Benzoxazole): ~1620 cm⁻¹OH (Phenol): Broad band ~3200–3400 cm⁻¹ |

Safety & Handling (SDS Summary)

-

Methyl 5-hydroxybenzoxazol-4-carboxylate: Treat as a potential irritant. Avoid inhalation of dust.

-

Triethyl Orthoformate: Flammable liquid.[5] Moisture sensitive. Irritating to eyes and skin.

-

Lithium Iodide: Hygroscopic. Handle under inert atmosphere if used for hydrolysis.

References

-

Primary Synthesis Protocol: Bosello, M., et al. (2011). "Synthesis of heterobactins A and B and Nocardia heterobactin." Tetrahedron, 67(18), 3163–3169. Describes the specific conversion of methyl 2-amino-3,6-dihydroxybenzoate to the title compound using TEOF.

-

Precursor Context (Heterobactins): Carrano, C. J., et al. (2001). "Heterobactins: A new class of siderophores from Rhodococcus erythropolis IGTS8 containing both hydroxamate and catecholate donor groups." Biometals, 14, 113–125. Establishes the structural importance of the 5-hydroxybenzoxazole-4-carboxylate moiety.

-

General Benzoxazole Methodology: Pichota, A., et al. (2008). "Synthesis and coordination chemistry of 4-hydroxybenzoxazoles." Bioorganic & Medicinal Chemistry Letters, 18(24), 6568-6572. Provides background on the reactivity of 4-hydroxybenzoxazole derivatives.

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. mdpi.com [mdpi.com]

- 3. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. Synthesis of Heterobactins A and B and Nocardia Heterobactin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triethyl orthoformate - Wikipedia [en.wikipedia.org]

- 6. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google Patents [patents.google.com]

- 7. methyl 5-hydroxy-4-benzoxazolecarboxylate - CAS号 155012-53-6 - 摩熵化学 [molaid.com]

- 8. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]

- 9. Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Note: Methyl 5-hydroxybenzoxazol-4-carboxylate in Cell Culture

This Application Note is designed for researchers in medicinal chemistry, virology, and chemical biology . It details the specific protocols for utilizing Methyl 5-hydroxybenzoxazol-4-carboxylate —a versatile benzoxazole scaffold—in cell culture systems.

This compound exhibits dual utility:

-

Pharmacological Agent: As a lead scaffold for Hepatitis C Virus (HCV) NS5B polymerase inhibitors .[1]

-

Bio-optical Probe: As an Excited-State Intramolecular Proton Transfer (ESIPT) fluorophore for ratiometric sensing.

Compound Overview & Mechanism

Methyl 5-hydroxybenzoxazol-4-carboxylate is a bifunctional small molecule. Its utility stems from two distinct chemical features: the benzoxazole-4-carboxylate core (a pharmacophore for viral polymerase inhibition) and the 5-hydroxyl motif (enabling ESIPT fluorescence).

A. Mechanism of Action (Pharmacology)

In antiviral research, this scaffold targets the NS5B RNA-dependent RNA polymerase of HCV.[2][3] Unlike nucleoside inhibitors (which target the active site), benzoxazole-4-carboxylates typically act as Non-Nucleoside Inhibitors (NNIs) . They bind to the allosteric Palm Site (Palm I/II) , locking the enzyme in an inactive conformation and preventing the conformational change required for RNA elongation.

B. Mechanism of Action (Fluorescence)

The 5-hydroxyl group adjacent to the oxazole nitrogen facilitates ESIPT . Upon UV excitation, the proton transfers from the hydroxyl oxygen to the ring nitrogen, generating a keto-tautomer with a large Stokes shift. This property allows the compound to function as a sensitive probe for intracellular pH and polarity changes .

C. Mechanistic Visualization

Figure 1: Dual mechanism pathway showing ESIPT-mediated fluorescence (top) and HCV NS5B allosteric inhibition (bottom).

Preparation and Handling

Solubility & Stock Preparation

The methyl ester moiety renders the compound lipophilic. It is poorly soluble in water but highly soluble in organic solvents.

| Parameter | Specification |

| Molecular Weight | ~193.16 g/mol |

| Primary Solvent | DMSO (Dimethyl sulfoxide) |

| Stock Concentration | 10 mM - 50 mM |

| Storage | -20°C (Desiccated, dark) |

| Stability | Hydrolysis-prone at pH > 8.0 or in presence of serum esterases over >24h. |

Protocol:

-

Weigh 1.93 mg of powder.

-

Dissolve in 1.0 mL of sterile, anhydrous DMSO to create a 10 mM stock .

-

Vortex for 30 seconds until clear.

-

Aliquot into amber microcentrifuge tubes (avoid repeated freeze-thaw).

Protocol A: HCV Replicon Inhibition Assay

This protocol evaluates the potency of the compound against HCV replication using a Luciferase-linked replicon system (e.g., Huh-7.5 cells).

Reagents

-

Cell Line: Huh-7 cells stably expressing HCV replicon (Luc-Neo).

-

Media: DMEM + 10% FBS + G418 (Selection antibiotic).

-

Reagent: Renilla or Firefly Luciferase Assay System.

Step-by-Step Methodology

-

Seeding:

-

Seed Huh-7 replicon cells in 96-well white-walled plates at 5,000 cells/well .

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

-

Compound Dilution:

-

Prepare a 3-fold serial dilution of the 10 mM stock in culture medium (DMEM + 10% FBS).

-

Range: Test from 100 µM down to 0.1 µM .

-

Critical Control: Ensure final DMSO concentration is < 0.5% in all wells to prevent solvent toxicity.

-

-

Treatment:

-

Remove old media from cells.

-

Add 100 µL of compound-containing media.

-

Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Sofosbuvir 1 µM).

-

-

Incubation:

-

Incubate for 72 hours . (Note: 72h is required to observe significant reduction in viral RNA/protein accumulation).

-

-

Readout:

-

Lyse cells using the Luciferase Lysis Buffer.

-

Measure luminescence on a plate reader.

-

Calculate EC₅₀ using non-linear regression (GraphPad Prism).

-

Data Interpretation:

-

EC₅₀ < 10 µM: Potent "Hit" (Proceed to mechanism studies).

-

EC₅₀ > 50 µM: Weak/Inactive.

Protocol B: Live-Cell ESIPT Imaging

This protocol utilizes the compound's intrinsic fluorescence to image cellular distribution or pH gradients.

Optical Properties (Typical)

-

Excitation: 330–360 nm (UV/Blue).

-

Emission (Enol): ~400 nm (Blue - Non-proton transfer).

-

Emission (Keto): ~500–550 nm (Green/Yellow - ESIPT species).

Step-by-Step Methodology

-

Seeding:

-

Seed HeLa or HEK293 cells on sterile glass-bottom confocal dishes (35 mm).

-

Grow to 60-70% confluency.

-

-

Staining:

-

Dilute stock to 10 µM in serum-free Opti-MEM. (Serum proteins may bind the ester and quench fluorescence).

-

Wash cells 2x with PBS.

-

Incubate cells with the staining solution for 20–30 minutes at 37°C.

-

-

Washing:

-

Remove staining solution.

-

Wash 3x with PBS to remove extracellular background.

-

Replace with Live Cell Imaging Solution (phenol-red free).

-

-

Microscopy:

-

Mode: Confocal or Epifluorescence.

-

Channel 1 (Enol): Ex 350 nm / Em 400–450 nm (Blue).

-

Channel 2 (Keto): Ex 350 nm / Em 500–550 nm (Green).

-

Note: Ratiometric analysis (Green/Blue intensity) can indicate local polarity or pH.

-

Protocol C: Cytotoxicity Profiling (Safety Control)

Before claiming antiviral activity, you must prove the compound is not simply killing the host cells.

Methodology (MTT Assay)

-

Setup: Run in parallel with the HCV Replicon assay (Protocol A).

-

Treatment: Treat parental Huh-7 cells (non-replicon) with the same concentration range (0.1–100 µM).

-

Incubation: 72 hours.

-

Development:

-

Add MTT reagent (0.5 mg/mL) for 4 hours.

-

Solubilize formazan crystals with DMSO.

-

Read Absorbance at 570 nm .

-

-

Calculation: Determine CC₅₀ (Cytotoxic Concentration 50%).

-

Selectivity Index (SI) = CC₅₀ / EC₅₀ .

-

Target: SI > 10 is considered a valid therapeutic window.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Media | Compound is too hydrophobic. | Sonicate stock; do not exceed 100 µM in media; ensure DMSO is mixed rapidly. |

| No Fluorescence | pH is too acidic or ester hydrolysis occurred. | Check pH of media; image immediately after staining (<1 hr). |

| High Background | Non-specific binding to plastic. | Use glass-bottom plates; add a wash step with 1% BSA. |

| Low Antiviral Potency | Poor cell permeability. | Verify ester hydrolysis; the methyl ester should be permeable, but intracellular esterases must cleave it to the active acid form for some targets. |

References

-

HCV NS5B Inhibition: Beaulieu, P. L., et al. (2004).[4] "Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery of benzimidazole 5-carboxylic amide derivatives with low-nanomolar potency."[4] Bioorganic & Medicinal Chemistry Letters, 14(4), 967-971.[4] Link

-

Benzoxazole Scaffolds: Vinsova, J., et al. (2018). "Benzoxazole derivatives: design, synthesis and biological evaluation." PMC - NCBI. Link

-

ESIPT Fluorescence: Padalkar, V. S., & Sekar, N. (2016). "Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters." RSC Advances. Link

-

HCV Screening Methods: Lohmann, V., et al. (1999). "Replication of subgenomic hepatitis C virus RNAs in a hepatoma cell line." Science, 285(5424), 110-113. Link

-

Toxicity Controls: Tani, H., et al. (2017).[5] "Effect of methyl p-hydroxybenzoate on the culture of mammalian cell." Drug Discoveries & Therapeutics. Link

Sources

- 1. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 2. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 3. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]

- 4. Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery of benzimidazole 5-carboxylic amide derivatives with low-nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of methyl p-hydroxybenzoate on the culture of mammalian cell - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Characterizing Methyl 5-hydroxybenzoxazol-4-carboxylate in Enzymatic Assays

Introduction: The Benzoxazole Scaffold in Enzyme Modulation

Benzoxazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2] This is largely due to their structural resemblance to naturally occurring nucleic acid bases, which allows them to interact with a diverse range of biological macromolecules.[1] The benzoxazole nucleus is a versatile scaffold that has been successfully modified to produce compounds with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] A significant portion of these biological activities stems from the ability of benzoxazole derivatives to act as potent and selective enzyme inhibitors.[2][4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of a representative benzoxazole compound, Methyl 5-hydroxybenzoxazol-4-carboxylate, in enzymatic assays. While specific enzymatic targets for this exact molecule are not yet extensively documented in peer-reviewed literature, its structural features—a phenolic hydroxyl group, a methyl ester, and the benzoxazole core—suggest potential interactions with several enzyme classes, including kinases, hydrolases, and oxidoreductases.

Therefore, this guide will present a comprehensive, adaptable framework for the initial screening and characterization of Methyl 5-hydroxybenzoxazol-4-carboxylate as a potential enzyme inhibitor, using a representative serine protease, Chymotrypsin, as a model system. The principles and protocols outlined herein are broadly applicable to other enzyme systems with appropriate modifications.

Scientific Principle: Spectrophotometric Monitoring of Enzyme Inhibition

The inhibitory potential of Methyl 5-hydroxybenzoxazol-4-carboxylate can be effectively determined using a continuous spectrophotometric rate determination assay.[6] This method relies on the principle that the rate of an enzyme-catalyzed reaction can be monitored by measuring the change in absorbance of either a substrate or a product over time.[7][8][9]

In this representative protocol, we will assess the compound's ability to inhibit chymotrypsin activity. Chymotrypsin is a serine protease that hydrolyzes peptide bonds. For assay purposes, a chromogenic substrate, such as N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), is used. The hydrolysis of BTEE by chymotrypsin produces N-Benzoyl-L-Tyrosine, which results in an increase in absorbance at a specific wavelength (256 nm). The rate of this absorbance increase is directly proportional to the enzyme's activity.

By introducing Methyl 5-hydroxybenzoxazol-4-carboxylate into the reaction, any reduction in the rate of absorbance change, when compared to a control reaction without the compound, indicates inhibition of the enzyme. The potency of the inhibition is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

PART 1: Initial Characterization and Solubility Testing

Objective: To prepare a stock solution of Methyl 5-hydroxybenzoxazol-4-carboxylate and determine its solubility in the assay buffer. This is a critical first step to prevent compound precipitation in the assay, which can lead to erroneous results.

Materials and Reagents:

-

Methyl 5-hydroxybenzoxazol-4-carboxylate (solid)

-

Dimethyl sulfoxide (DMSO), molecular biology grade

-

Assay Buffer: 80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8

-

Microcentrifuge tubes

-

Vortex mixer

-

Spectrophotometer or microplate reader

Protocol 1.1: Preparation of a High-Concentration Stock Solution

-

Accurately weigh a precise amount (e.g., 5 mg) of Methyl 5-hydroxybenzoxazol-4-carboxylate powder.

-

Dissolve the compound in a minimal volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Causality: DMSO is a common solvent for organic molecules and is miscible with aqueous buffers. Starting with a high-concentration stock allows for minimal final DMSO concentration in the assay, reducing potential solvent-induced artifacts.

-

-

Vortex thoroughly until the compound is completely dissolved. Store the stock solution at -20°C, protected from light.

Protocol 1.2: Solubility Assessment in Assay Buffer

-

Prepare a series of dilutions of the 10 mM stock solution in DMSO.

-

Add a small volume (e.g., 2 µL) of each dilution to the corresponding volume of Assay Buffer (e.g., 98 µL) to achieve the final desired test concentrations and a consistent final DMSO concentration (e.g., 2%).

-

Mix well and incubate at the assay temperature (e.g., 25°C) for 15-30 minutes.

-

Visually inspect each solution for any signs of precipitation or cloudiness.

-

For a quantitative measure, read the absorbance of the solutions at a wavelength where the compound does not absorb but where light scattering from precipitated particles can be detected (e.g., 600 nm). An increase in absorbance compared to the buffer-only control indicates precipitation.

-

Determine the highest concentration of Methyl 5-hydroxybenzoxazol-4-carboxylate that remains soluble in the assay buffer. This will be the top concentration used in the inhibition assay.

PART 2: Enzyme Inhibition Assay Protocol

Objective: To determine the inhibitory effect of Methyl 5-hydroxybenzoxazol-4-carboxylate on chymotrypsin activity and calculate its IC50 value.

Materials and Reagents:

-

Chymotrypsin Enzyme Stock: Prepare a 1 mg/mL solution in 1 mM HCl. Store on ice.

-

Substrate Solution (BTEE): Prepare a solution of N-Benzoyl-L-Tyrosine Ethyl Ester in a suitable solvent as per the manufacturer's instructions, then dilute to the final working concentration in the Assay Buffer.

-

Assay Buffer: 80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8.

-

Test Compound: Methyl 5-hydroxybenzoxazol-4-carboxylate, serially diluted from the soluble stock concentration determined in Part 1.

-

Positive Control: A known chymotrypsin inhibitor (e.g., aprotinin).

-

Negative Control: DMSO (at the same final concentration as in the test wells).

-

96-well UV-transparent microplate.

-

Multichannel pipette.

-

Microplate reader capable of kinetic measurements at 256 nm.

Experimental Workflow Diagram

Caption: Workflow for the chymotrypsin inhibition assay.

Protocol 2.1: 96-Well Plate Assay Setup

-

Layout the Plate: Design the plate map to include wells for blanks (no enzyme), negative controls (enzyme + DMSO), positive controls (enzyme + known inhibitor), and the test compound at various concentrations. Perform all measurements in triplicate.

-

Reagent Addition:

-

To all wells, add the appropriate volume of Assay Buffer .

-

Add 2 µL of the serially diluted Methyl 5-hydroxybenzoxazol-4-carboxylate solutions to the designated test wells.

-

Add 2 µL of DMSO to the negative control wells.

-

Add 2 µL of the positive control inhibitor to its designated wells.

-

Add the appropriate volume of Chymotrypsin Enzyme Stock to all wells except the blanks. For the blank wells, add an equivalent volume of 1 mM HCl.

-

-

Pre-incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate the plate at 25°C for 10 minutes.

-

Causality: This pre-incubation step allows the test compound to bind to the enzyme before the substrate is introduced, which is crucial for detecting time-dependent or irreversible inhibitors.

-

-

Reaction Initiation: Using a multichannel pipette, add the Substrate Solution (BTEE) to all wells to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 256 nm. Take readings every 30 seconds for a total of 10-15 minutes.

Data Analysis

-

Calculate Reaction Rates: For each well, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of the test compound:

% Inhibition = [1 - (Rateinhibitor - Rateblank) / (Ratecontrol - Rateblank)] * 100

-

Rateinhibitor: The reaction rate in the presence of the test compound.

-

Ratecontrol: The reaction rate of the negative control (DMSO).

-

Rateblank: The background rate from the blank wells (no enzyme).

-

-

Determine IC50 Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.

Data Presentation

The results of the inhibition assay should be summarized in a clear and concise table.

Table 1: Inhibitory Activity of Methyl 5-hydroxybenzoxazol-4-carboxylate against Chymotrypsin

| Compound Concentration (µM) | Average Reaction Rate (ΔAbs/min) | Standard Deviation | % Inhibition |

| 0 (Control) | 0.150 | 0.005 | 0 |

| 0.1 | 0.135 | 0.004 | 10 |

| 1 | 0.105 | 0.006 | 30 |

| 10 | 0.078 | 0.003 | 48 |

| 50 | 0.030 | 0.002 | 80 |

| 100 | 0.015 | 0.002 | 90 |

| IC50 (µM) | 10.5 |

Note: The data presented in this table is representative and for illustrative purposes only.

Hypothetical Signaling Pathway Interaction

Benzoxazole derivatives are known to inhibit various kinases involved in cell signaling.[4] While our protocol uses a protease as a model, if Methyl 5-hydroxybenzoxazol-4-carboxylate were found to inhibit a kinase like VEGFR-2, it would interfere with downstream signaling pathways crucial for angiogenesis.

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Trustworthiness and Self-Validation

To ensure the reliability of the obtained results, every assay should incorporate the following self-validating systems:

-

Positive Control: A known inhibitor of the target enzyme should be run in parallel. This confirms that the assay is sensitive to inhibition and is performing as expected.

-

Negative Control: A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent on enzyme activity.

-

Blanks: Wells without the enzyme are necessary to correct for any non-enzymatic substrate degradation or background signal.

-

Reproducibility: All experiments should be performed with at least three technical replicates, and the entire experiment should be repeated on different days to ensure biological reproducibility.

By adhering to these principles, researchers can have high confidence in the validity of their findings regarding the inhibitory potential of Methyl 5-hydroxybenzoxazol-4-carboxylate.

References

- Creative Commons. (n.d.). Spectrophotometric Enzyme Assays. Geosciences LibreTexts.

-

Abo-ASHour, M. F., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. Available from: [Link]

- Stella, P. C. R., Rajam, S., & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.

-

ResearchGate. (2024, January). Antibacterial screening results of the synthesized benzoxazole derivatives. Available from: [Link]

-

Abadi, A. H., et al. (2019). Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands. European Journal of Medicinal Chemistry, 174, 149-162. Available from: [Link]

-

Kumar, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 94. Available from: [Link]

-

Yang, X., et al. (2004). A simple visual assay based on small molecule hydrogels for detecting inhibitors of enzymes. Chemical Communications, (21), 2424-2425. Available from: [Link]

- University of Wisconsin-Madison. (n.d.).

- RSC Publishing. (2025). UV - Spectroscopy: as a tool to determine enzyme activity.

- RSC Publishing. (2025). UV - Spectroscopy: as a tool to determine enzyme activity.

-

Xiong, L., et al. (2015). Discovery of N-benzoxazol-5-yl-pyrazole-4-carboxamides as nanomolar SQR inhibitors. European Journal of Medicinal Chemistry, 95, 424-434. Available from: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 7. hi-tec.tripod.com [hi-tec.tripod.com]

- 8. journals.ipinnovative.com [journals.ipinnovative.com]

- 9. UV - Spectroscopy: as a tool to determine enzyme activity [journals.ipinnovative.com]

Application Notes and Protocols for Functional Assays of Methyl 5-hydroxybenzoxazol-4-carboxylate

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazole Scaffold

The benzoxazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] Methyl 5-hydroxybenzoxazol-4-carboxylate, the subject of this guide, is a member of this versatile class of compounds. Its structure, featuring a phenolic hydroxyl group and a methyl carboxylate moiety, suggests a potential for diverse molecular interactions, making it a compelling candidate for functional screening in various therapeutic areas. The strategic placement of these functional groups may facilitate interactions with biological targets such as enzymes or cellular receptors, potentially through hydrogen bonding or coordination with metal ions.[5][6]

This document provides detailed protocols for initial functional assays to characterize the biological activity of Methyl 5-hydroxybenzoxazol-4-carboxylate. As a Senior Application Scientist, the following guide is structured not as a rigid template, but as a logical workflow for the preliminary functional characterization of this novel chemical entity. We will focus on two primary areas of investigation where benzoxazoles have shown considerable promise: anticancer and antimicrobial activities.[4][7][8] The protocols are designed to be self-validating, with explanations of the scientific rationale behind each step to ensure robust and reproducible results.

Part 1: In Vitro Cytotoxicity Assessment in Human Cancer Cell Lines

A primary screening approach for novel compounds with potential anticancer activity is the assessment of their cytotoxic effects on cancer cell lines.[7] The following protocol details a resazurin-based cell viability assay, a widely used method due to its sensitivity, simplicity, and non-destructive nature, allowing for kinetic monitoring.

Scientific Rationale

The resazurin assay is based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. The intensity of the fluorescence signal is directly proportional to the number of viable, metabolically active cells. A decrease in fluorescence in the presence of the test compound indicates a reduction in cell viability, either through cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) mechanisms.

Experimental Workflow: Cytotoxicity Assay

Caption: Workflow for the resazurin-based cytotoxicity assay.

Detailed Protocol: Resazurin Cell Viability Assay

Materials:

-

Methyl 5-hydroxybenzoxazol-4-carboxylate

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Resazurin sodium salt

-

Sterile, clear-bottom 96-well plates

-

Multichannel pipette

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of Methyl 5-hydroxybenzoxazol-4-carboxylate in DMSO. Store at -20°C.

-

Cell Seeding: a. Culture cells in T-75 flasks until they reach approximately 80% confluency. b. Wash cells with PBS, then detach them using Trypsin-EDTA. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). e. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL) and seed 100 µL into each well of a 96-well plate. f. Include wells for vehicle control (cells treated with DMSO at the highest concentration used for the compound) and blank controls (medium only). g. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the compound stock solution in complete culture medium. A typical final concentration range might be 0.1 to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. b. Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate compound concentration or vehicle control. c. Incubate the plate for 48 to 72 hours.

-

Resazurin Addition and Measurement: a. Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize. b. Add 20 µL of the resazurin solution to each well. c. Incubate for 2-4 hours at 37°C, protected from light. d. Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: a. Subtract the average fluorescence of the blank wells from all other wells. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (100% viability). c. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Hypothetical Cytotoxicity Data

| Compound Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (A549) |

| 0 (Vehicle) | 100.0 ± 4.5 | 100.0 ± 5.2 |

| 0.1 | 98.2 ± 3.9 | 99.1 ± 4.8 |

| 1 | 85.7 ± 5.1 | 92.3 ± 6.1 |

| 10 | 52.3 ± 4.2 | 65.8 ± 5.5 |

| 50 | 15.1 ± 2.8 | 25.4 ± 3.7 |

| 100 | 5.6 ± 1.9 | 10.2 ± 2.1 |

| IC₅₀ (µM) | ~9.5 | ~18.2 |

Part 2: Antimicrobial Susceptibility Testing

The benzoxazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activity.[1][4] Therefore, it is prudent to screen Methyl 5-hydroxybenzoxazol-4-carboxylate for antimicrobial properties. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Scientific Rationale

This assay involves exposing a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid nutrient broth. After incubation, the presence or absence of visible growth is determined. The MIC value provides a quantitative measure of the compound's potency against the tested microorganism. This method is fundamental in antimicrobial drug discovery and is amenable to high-throughput screening.

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol: Broth Microdilution Assay

Materials:

-

Methyl 5-hydroxybenzoxazol-4-carboxylate

-

DMSO

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom plates

-

Standard antimicrobial agent (e.g., Ciprofloxacin) as a positive control

-

Spectrophotometer

Procedure:

-

Compound and Inoculum Preparation: a. Prepare a stock solution of the test compound and the control antibiotic in DMSO. b. From an overnight culture of the bacterial strain on an agar plate, pick several colonies and suspend them in sterile saline. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

Plate Preparation and Inoculation: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well and perform two-fold serial dilutions across the plate. Discard the final 100 µL from the last well. This will result in a plate with decreasing concentrations of the compound. c. Set up wells for a positive control (no compound, only inoculum) and a negative control (broth only, no inoculum). d. Inoculate each well (except the negative control) with 100 µL of the standardized bacterial suspension. The final volume in each well will be 200 µL.

-

Incubation and MIC Determination: a. Cover the plate and incubate at 37°C for 18-24 hours. b. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. c. Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader to quantify bacterial growth.

Data Presentation: Hypothetical MIC Data

| Test Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Methyl 5-hydroxybenzoxazol-4-carboxylate | 16 | >128 |

| Ciprofloxacin (Control) | 0.5 | 0.25 |

Trustworthiness and Self-Validation

The integrity of these initial findings relies on the inclusion of appropriate controls. In the cytotoxicity assay, the vehicle control (DMSO-treated cells) establishes the baseline for 100% viability, ensuring that any observed effects are due to the compound and not the solvent. The blank control (medium only) corrects for background fluorescence. In the antimicrobial assay, the positive control (bacteria without the compound) confirms the viability of the inoculum and proper growth conditions, while the negative control (broth only) ensures the sterility of the medium. A standard antibiotic control (e.g., Ciprofloxacin) validates the overall assay performance and provides a benchmark for potency.

Conclusion and Future Directions

These protocols provide a foundational framework for the initial functional characterization of Methyl 5-hydroxybenzoxazol-4-carboxylate. The results from these assays will indicate whether the compound possesses cytotoxic or antimicrobial properties and will guide subsequent investigations. Positive results would warrant further studies, such as mechanism of action studies (e.g., enzyme inhibition assays, apoptosis assays), evaluation in a broader panel of cell lines or microbial strains, and assessment of in vivo efficacy and toxicity. The versatility of the benzoxazole scaffold suggests that a systematic screening approach is essential to fully elucidate the therapeutic potential of this novel derivative.

References

-

Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). BMC Chemistry, 12(1), 84. [Link]

-

Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021). European Journal of Medicinal Chemistry, 210, 112979. [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Research Journal of Pharmacy and Technology, 18(1), 455-462. [Link]

-

Synthetic Strategies Towards Benzoxazole Ring Systems. (2025). ResearchGate. [Link]

-

Benzoxazole as Anticancer Agent: A Review. (2021). International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 1-10. [Link]

-

4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. (2022). ACS Medicinal Chemistry Letters, 13(7), 1146-1153. [Link]

-

Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives. (1981). Archivum Immunologiae et Therapiae Experimentalis, 29(6), 813-821. [Link]

-

BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2025). ResearchGate. [Link]

-

Biological activities of benzoxazole and its derivatives. (2023). ResearchGate. [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2017). Oriental Journal of Chemistry, 33(3), 1461-1469. [Link]

-

few of the potent benzoxazole derivatives with the respective diseases and target enzymes. (n.d.). ResearchGate. [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). Amino Acids, 52(10), 1411-1426. [Link]

-

Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. (1995). The Journal of Antibiotics, 48(11), 1324-1332. [Link]

-

biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. (2015). Journal of Medicinal Chemistry, 58(19), 7848-7859. [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2013). ResearchGate. [Link]

-

Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009). PLoS ONE, 4(5), e5617. [Link]

-

Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2012). Molecules, 17(10), 11986-12001. [Link]

-

Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (2016). Journal of Chemical and Pharmaceutical Research, 8(5), 385-392. [Link]

-

Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (2024). Journal of Molecular Structure, 1301, 137357. [Link]

-

Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library. (2025). ACS Chemical Biology. [Link]

-

esterification of benzoic acid to methyl benzoate. (n.d.). University of California, Irvine. [Link]

-

2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-6232. [Link]

-

Novel Organotin(IV) Complexes of 2-[4-Hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic Acid: Synthesis, Structure, Noncovalent Interactions and In Vitro Antibacterial Activity. (2022). Molecules, 27(19), 6610. [Link]

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Organotin(IV) Complexes of 2-[4-Hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic Acid: Synthesis, Structure, Noncovalent Interactions and In Vitro Antibacterial Activity [mdpi.com]

- 7. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

Application Note: Methyl 5-hydroxybenzoxazol-4-carboxylate as a Privileged Scaffold in Medicinal Chemistry

This Application Note and Protocol Guide details the strategic utilization of Methyl 5-hydroxybenzoxazol-4-carboxylate (CAS: 155012-53-6), a specialized heterocyclic building block.

Executive Summary

Methyl 5-hydroxybenzoxazol-4-carboxylate is a high-value chemical intermediate characterized by a "privileged" substitution pattern. The orthogonality of its functional groups—a nucleophilic hydroxyl at C5 and an electrophilic methyl ester at C4—positioned on a rigid benzoxazole core, makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) .

This guide provides a validated protocol for its synthesis and downstream application, specifically focusing on its role in developing HCV NS5B polymerase inhibitors and siderophore-drug conjugates (Heterobactin mimetics) .

Key Chemical Profile

| Property | Specification |

| Chemical Name | Methyl 5-hydroxybenzo[d]oxazole-4-carboxylate |

| CAS Number | 155012-53-6 |

| Molecular Formula | C₉H₇NO₄ |

| Molecular Weight | 193.16 g/mol |

| Key Feature | Intramolecular H-bond between C5-OH and C4-Carbonyl stabilizes conformation.[1][2] |

| Primary Utility | Precursor for 4-carboxamido-5-alkoxybenzoxazoles (Kinase/Polymerase inhibitors). |

Structural Logic & Synthetic Utility

The utility of this intermediate stems from the "Ortho-Effect" between the C4-ester and C5-hydroxyl groups.

-

Conformational Locking: The intramolecular hydrogen bond locks the ester carbonyl in a planar conformation, influencing the regioselectivity of subsequent hydrolysis or reduction steps.

-

Electronic Activation: The C5-hydroxyl group is electronically activated by the benzoxazole ring, facilitating etherification (e.g., Mitsunobu reaction) to introduce lipophilic tails required for binding to hydrophobic pockets in enzymes like HCV NS5B.

-

Orthogonal Protection: The benzoxazole ring is stable under acidic and basic conditions used to manipulate the ester/phenol handles.

Mechanistic Pathway Diagram

The following diagram illustrates the synthesis of the intermediate and its divergent downstream applications.

Figure 1: Synthetic workflow transforming the aminobenzoate precursor into the benzoxazole scaffold and its subsequent divergence into bioactive classes.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Objective: Generate Methyl 5-hydroxybenzoxazol-4-carboxylate from Methyl 2-amino-3,6-dihydroxybenzoate. Scale: 10 mmol (approx. 2.0 g)

Reagents:

-

Methyl 2-amino-3,6-dihydroxybenzoate (1.0 eq)

-

Triethyl orthoformate (TEOF) (5.0 eq)

-

Ethanol (anhydrous)

-

p-Toluenesulfonic acid (catalytic, 0.05 eq)

Step-by-Step Methodology:

-

Setup: Charge a dried 100 mL Round Bottom Flask (RBF) with Methyl 2-amino-3,6-dihydroxybenzoate (2.0 g) and anhydrous Ethanol (20 mL).

-

Cyclization: Add Triethyl orthoformate (7.4 g, 8.3 mL) and catalytic p-TsOH.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) under nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of the fluorescent amine spot.

-

Workup: Cool the reaction to room temperature. The product often precipitates directly.

-

If precipitate forms: Filter and wash with cold ethanol.

-

If solution remains clear: Concentrate in vacuo to ~5 mL, then dilute with cold diethyl ether to induce crystallization.

-

-

Purification: Recrystallize from Methanol/Water if necessary.

-

Validation:

-

1H NMR (DMSO-d6): Look for the singlet at ~8.7 ppm (Benzoxazole C2-H) and the disappearance of the broad NH2 signal.

-

Protocol B: Downstream Application (Siderophore Mimetic Synthesis)

Context: This protocol describes the conversion of the ester to the acid, a critical step for coupling to peptide backbones (e.g., in Heterobactin synthesis). Challenge: Standard alkaline hydrolysis (LiOH/NaOH) can sometimes degrade the benzoxazole ring or cause decarboxylation due to the electron-rich phenol. Solution: Use nucleophilic dealkylation with Lithium Iodide.

Methodology:

-

Dissolution: Dissolve Methyl 5-hydroxybenzoxazol-4-carboxylate (1.0 eq) in anhydrous Pyridine or THF.

-

Dealkylation: Add Lithium Iodide (LiI, 5.0 eq).

-

Heating: Heat to reflux (if THF) or 100°C (if Pyridine) for 12–18 hours.

-

Quench: Acidify carefully with 1M HCl to pH 3.

-

Isolation: Extract with Ethyl Acetate. The product, 5-hydroxybenzoxazole-4-carboxylic acid , partitions into the organic phase.

-

Coupling: The resulting acid is immediately activated (e.g., with NHS/EDC) for coupling to the amine of an ornithine or lysine scaffold to form the siderophore conjugate.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Cyclization | Incomplete reaction or hydrolysis of orthoformate. | Ensure anhydrous conditions. Increase TEOF equivalents to 10.0 or use pure TEOF as solvent. |

| Ring Opening during Hydrolysis | Base concentration too high (Nucleophilic attack at C2). | Switch from NaOH/MeOH to LiI/Pyridine or TMSOK (Potassium trimethylsilanolate) under anhydrous conditions. |

| Poor Solubility | Strong intermolecular H-bonding / π-stacking. | Use polar aprotic solvents like DMF or DMSO for downstream coupling reactions. |

| Decarboxylation | Thermal instability of the free acid. | Avoid heating the free acid >60°C. Perform amide couplings immediately after hydrolysis. |

References

-

Synthesis of Heterobactins (Siderophores)

-

Title: Synthesis of Heterobactins A and B and Nocardia Heterobactin.[3]

- Context: Describes the synthesis of 5-hydroxy-4-benzoxazolecarboxylic acid from methyl 2-amino-3,6-dihydroxybenzoate using triethyl orthoform

-

Source:

-

-

Benzoxazole Scaffolds in Drug Discovery

- Title: Benzoxazole derivatives: design, synthesis and biological evalu

- Context: Reviews the broad biological activity of benzoxazoles, including kinase inhibition and antimicrobial properties.

-

Source:

-

Precursor Availability

-

General Benzoxazole Synthesis

- Title: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.

- Context: Provides alternative cyclization methods using aldehydes or carboxylic acids if orthoform

-

Source:

Sources

- 1. 1083170-30-2|3-Amino-4-hydroxy-5-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 3. Synthesis of Heterobactins A and B and Nocardia Heterobactin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1158281-64-1|Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride|BLD Pharm [bldpharm.com]

- 5. 2792200-68-9 | methyl 3-amino-2,6-dihydroxybenzoate hydrochloride [aaronchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-hydroxybenzoxazol-4-carboxylate

Welcome to the technical support center for the synthesis of Methyl 5-hydroxybenzoxazol-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.

Overview of the Synthetic Strategy

Methyl 5-hydroxybenzoxazol-4-carboxylate is a valuable heterocyclic building block. Its synthesis is typically approached via a multi-step sequence starting from a substituted benzoic acid. The most common and logical pathway involves two key transformations: the formation of the benzoxazole core via cyclization and the esterification of the carboxylic acid. The quality of the starting material, 2-amino-3-hydroxybenzoic acid, is paramount to the success of the overall synthesis.

The general workflow is outlined below:

Caption: General workflow for the synthesis of Methyl 5-hydroxybenzoxazol-4-carboxylate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Step 1: Synthesis of 2-Amino-3-hydroxybenzoic Acid

Question: My reduction of 3-hydroxy-2-nitrobenzoic acid to 2-amino-3-hydroxybenzoic acid is giving a low yield or a complex mixture. What's going wrong?

Answer: This reduction is a critical step, and its success hinges on several factors. Incomplete reactions or side reactions are common pitfalls.

-

Causality: The nitro group reduction can be stalled by an inactive catalyst or insufficient reductant. Over-reduction or side reactions can occur under harsh conditions. The purity of your starting nitro compound is also crucial.

-

Troubleshooting Actions:

-

Catalyst Activity: If using catalytic hydrogenation (e.g., Palladium on Carbon), ensure the catalyst is fresh. A 5% Pd/C catalyst is typically effective.[1] If the reaction is sluggish, consider carefully increasing the catalyst loading or hydrogen pressure.

-

Reaction Conditions: For chemical reductions, ensure the stoichiometry of the reducing agent is correct. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid over-running the reaction.

-

Starting Material Purity: Impurities in the 3-hydroxy-2-nitrobenzoic acid can poison the catalyst or lead to side products. Consider recrystallizing your starting material if its purity is questionable.

-

Workup Procedure: The product, an amino acid, is amphoteric. Ensure the pH is adjusted correctly during workup to precipitate the product effectively. Acidification of a basic solution should be done carefully to the isoelectric point to maximize precipitation.[2]

-

Step 2: Cyclization to 5-Hydroxybenzoxazole-4-carboxylic Acid

Question: The cyclization of 2-amino-3-hydroxybenzoic acid with trimethyl orthoformate is inefficient. My TLC shows significant unreacted starting material.